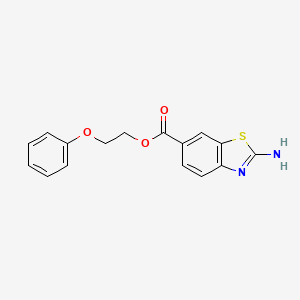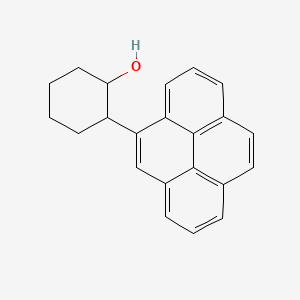
2-Oxo-1,3-oxathiolan-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,3-oxathiolan-4-yl acetate is a chemical compound with the molecular formula C5H6O4S It is a derivative of oxathiolane, a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-oxathiolan-4-yl acetate typically involves the formation of the 1,3-oxathiolane ring followed by acetylation. One common method involves the reaction of 1,4-dithiane-2,5-diol with phenyl acetate under dynamic covalent kinetic resolution conditions . Another approach includes the use of 2-oxyethy butanoate, which can be converted to the 5-acetyloxy derivative of (5-oxo-1,3-oxathiolan-2-yl) methyl butanoate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes generally involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of chiral auxiliaries and enzymes may be employed to achieve enantiopure products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1,3-oxathiolan-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various esters or amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Oxo-1,3-oxathiolan-4-yl acetate has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur-containing heterocycles.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,3-oxathiolan-4-yl acetate involves its conversion to active metabolites that interact with molecular targets. In the case of its use as a precursor for antiviral drugs, the compound undergoes metabolic activation to form nucleoside analogues that inhibit viral replication by targeting viral enzymes such as reverse transcriptase .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolane nucleosides: These compounds share a similar ring structure and are used in antiviral drug development.
2-Oxo-1,3-dioxolane derivatives: These compounds have an oxygen atom instead of sulfur in the ring and exhibit different chemical properties and applications.
Uniqueness
2-Oxo-1,3-oxathiolan-4-yl acetate is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in scientific research and industrial applications .
Propriétés
| 105480-51-1 | |
Formule moléculaire |
C5H6O4S |
Poids moléculaire |
162.17 g/mol |
Nom IUPAC |
(2-oxo-1,3-oxathiolan-4-yl) acetate |
InChI |
InChI=1S/C5H6O4S/c1-3(6)9-4-2-8-5(7)10-4/h4H,2H2,1H3 |
Clé InChI |
HMDMLDQYLGQCHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1COC(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/no-structure.png)




![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
